

Synthesis of Ingenol Disoxate from Ingenol-5,20-acetonide: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ingenol-5,20-acetonide*

Cat. No.: *B15595940*

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This document provides detailed application notes and experimental protocols for the synthesis of ingenol disoxate, a promising topical treatment for actinic keratosis, starting from the readily available **Ingenol-5,20-acetonide**. The synthesis is a two-step process involving a microwave-assisted esterification followed by an acidic deprotection.

Overview of the Synthesis Pathway

The synthesis of ingenol disoxate from **Ingenol-5,20-acetonide** proceeds in two key steps:

- **Step A: Microwave-Assisted Esterification.** **Ingenol-5,20-acetonide** is selectively acylated at the C3 hydroxyl group with a suitable isoxazole-4-carbonyl chloride. This reaction is efficiently carried out using microwave irradiation in the presence of 4-dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIPEA) as catalysts in acetonitrile. This step yields the protected intermediate, **Ingenol-5,20-acetonide-3-(3,5-diethylisoxazole-4-carboxylate)**.
- **Step B: Acetonide Deprotection.** The protecting acetonide group at the C5 and C20 positions is removed under acidic conditions using aqueous hydrochloric acid at room temperature. This step yields the final product, ingenol disoxate.

A patent by LEO Pharma describes a similar process for a related compound, Ingenol 3-(3,5-diethylisoxazole-4-carboxylate), which involves a microwave-assisted coupling of **Ingenol-5,20-**

acetonide with 3,5-Diethylisoxazole-4-carbonyl chloride, followed by deprotection with hydrochloric acid in tetrahydrofuran.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of ingenol disoxate.

Step	Reaction	Key Reagents	Solvent	Temperature	Time	Yield
A	Microwave-Assisted Esterification	3,5-Diethylisoxazole-4-carbonyl chloride, DMAP, DIPEA	Acetonitrile	150 °C	10-30 min	94%
B	Acetonide Deprotection	Aqueous Hydrochloric Acid	Tetrahydrofuran	Room Temp.	Not Specified	69%

Experimental Protocols

Step A: Synthesis of Ingenol-5,20-acetonide-3-(3,5-diethylisoxazole-4-carboxylate)

Materials:

- **Ingenol-5,20-acetonide**
- 3,5-Diethylisoxazole-4-carbonyl chloride
- 4-Dimethylaminopyridine (DMAP)
- N,N-Diisopropylethylamine (DIPEA)

- Acetonitrile (anhydrous)
- Microwave reactor
- Standard laboratory glassware
- Purification apparatus (e.g., column chromatography)

Procedure:

- In a microwave-safe reaction vessel, dissolve **Ingenol-5,20-acetonide** in anhydrous acetonitrile.
- Add 4-dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIPEA) to the solution.
- Add 3,5-Diethylisoxazole-4-carbonyl chloride to the reaction mixture.
- Seal the vessel and place it in the microwave reactor.
- Irradiate the mixture at 150 °C for 10-30 minutes.
- After the reaction is complete, cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **Ingenol-5,20-acetonide-3-(3,5-diethylisoxazole-4-carboxylate)**.

Step B: Synthesis of Ingenol Disoxate (Deprotection)

Materials:

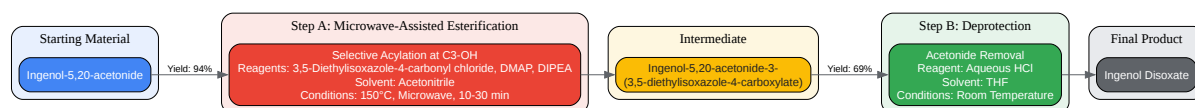
- **Ingenol-5,20-acetonide-3-(3,5-diethylisoxazole-4-carboxylate)**
- Aqueous Hydrochloric Acid (concentration to be optimized)
- Tetrahydrofuran (THF)

- Standard laboratory glassware
- Purification apparatus (e.g., column chromatography)
- Argon or Nitrogen gas supply

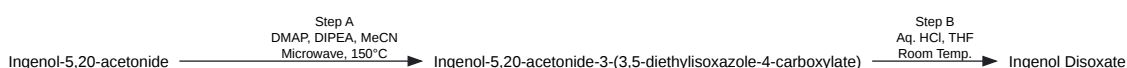
Procedure:

- Dissolve **Ingenol-5,20-acetonide-3-(3,5-diethylisoxazole-4-carboxylate)** in tetrahydrofuran under an inert atmosphere (argon or nitrogen).
- Add aqueous hydrochloric acid to the solution.
- Stir the reaction mixture at room temperature. The reaction time should be monitored by a suitable method (e.g., TLC or LC-MS) to determine completion.
- Once the reaction is complete, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield ingenol disoxate.

Visualizations



+ 3,5-Diethylisoxazole-4-carbonyl chloride



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References

- 1. WO2017108927A1 - Process for preparation of ingenol 3-(3,5-diethylisoxazole-4-carboxylate) - Google Patents [patents.google.com]
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